molecular formula C7H4F3N3 B12858810 3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)-

3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)-

Cat. No.: B12858810
M. Wt: 187.12 g/mol
InChI Key: RLLGWFRXMYGTII-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- is a heterocyclic organic compound with the molecular formula C7H4F3N3. This compound is characterized by the presence of a pyridine ring substituted with an amino group, a cyano group, and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- typically involves the reaction of 3-pyridinecarbonitrile with appropriate reagents to introduce the amino and trifluoromethyl groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

Scientific Research Applications

3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)3-13-6(5)12/h1,3H,(H2,12,13)

InChI Key

RLLGWFRXMYGTII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)C#N

Origin of Product

United States

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